molecular formula C24H19BrN2O2S B11549855 [3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone

[3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone

Cat. No.: B11549855
M. Wt: 479.4 g/mol
InChI Key: RSPATZDYGBNVEZ-UHFFFAOYSA-N
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Description

The compound 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone is a complex heterocyclic molecule It features a unique structure that combines a thieno[3,2-e]pyridine core with a cyclopenta[b]thieno ring system, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach includes the cyclocondensation of appropriate starting materials under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial synthesis would also focus on cost-effective and environmentally friendly methods .

Chemical Reactions Analysis

Types of Reactions: 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H19BrN2O2S

Molecular Weight

479.4 g/mol

IUPAC Name

[6-amino-8-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C24H19BrN2O2S/c1-29-16-11-7-13(8-12-16)19-17-3-2-4-18(17)27-24-20(19)21(26)23(30-24)22(28)14-5-9-15(25)10-6-14/h5-12H,2-4,26H2,1H3

InChI Key

RSPATZDYGBNVEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)C5=CC=C(C=C5)Br)N

Origin of Product

United States

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